molecular formula C21H23FN2O3S B2543399 N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878057-53-5

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2543399
CAS No.: 878057-53-5
M. Wt: 402.48
InChI Key: WJIMJXDEFICVKG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-acetamide derivative characterized by a sulfonyl linkage at the indole C3 position and a diethylacetamide moiety at the N1 position. Indole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related indole-acetamide derivatives, emphasizing substituent effects on biological activity, pharmacokinetics, and synthetic accessibility.

Properties

IUPAC Name

N,N-diethyl-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-7-5-6-8-19(18)24)28(26,27)15-16-9-11-17(22)12-10-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIMJXDEFICVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the following steps:

Chemical Reactions Analysis

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the indole ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The fluorophenyl and methanesulfonyl groups may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the Indole C3 Position

The sulfonyl group at the indole C3 position is a critical pharmacophore. Comparisons with analogs bearing different substituents reveal:

Compound Name C3 Substituent Biological Activity/Notes Reference
Target Compound 4-Fluorophenylmethanesulfonyl Presumed enhanced metabolic stability
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Fluorophenylsulfonyl COX-2 inhibition; moderate microsomal stability
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 4-Fluorobenzylsulfonyl Structural similarity; uncharacterized activity
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide 3-Fluorophenylmethylsulfonyl Meta-fluorine may alter receptor binding

Key Observations :

  • Fluorine position : Para-fluorine (target compound) vs. meta-fluorine () may influence electronic effects and steric interactions with target proteins.
  • Sulfonyl vs.
Variations in the Acetamide Side Chain

The N,N-diethylacetamide group distinguishes the target compound from analogs with bulkier or polar substituents:

Compound Name Acetamide Substituent Pharmacokinetic Implications Reference
Target Compound N,N-Diethyl Likely improved lipophilicity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Phenethyl Rapid oxidative metabolism in microsomes
N-{4-[1-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14a) Methylacetamide Reduced metabolic clearance

Key Observations :

  • Diethyl vs. phenethyl : The diethyl group in the target compound may reduce metabolic oxidation compared to phenethyl analogs, which are prone to cytochrome P450-mediated degradation .
  • Polar substituents : Glycinyl or fluorophenyl amides (e.g., ) exhibit improved metabolic stability but may compromise membrane permeability .

Key Observations :

  • Antioxidant activity : Halogenated phenyl rings (e.g., 4-fluorophenyl in the target compound) correlate with enhanced radical scavenging, as seen in .
  • COX-2 selectivity: Trifluoromethyl and sulfonyl groups (e.g., compound 31) improve enzyme selectivity compared to non-fluorinated analogs .
Metabolic Stability
  • Fluorine’s role : The 4-fluorophenyl group in the target compound may reduce oxidative metabolism, as seen in fluorinated indomethacin analogs () .
  • MetaSite predictions : Computational tools (e.g., MetaSite) accurately predict metabolic soft spots, guiding the design of stable analogs like the target compound .

Biological Activity

N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Indole ring : A bicyclic structure that plays a significant role in biological activity.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and can influence receptor binding.
  • Methanesulfonyl moiety : Known for its ability to form strong interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models.
  • Modulation of Receptor Activity : The indole structure allows for interaction with serotonin receptors, which may contribute to psychoactive effects and influence mood disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria, likely due to the methanesulfonyl group enhancing membrane permeability.

Biological Activity Data

Activity Type IC50 Value (µM) Target/Pathway
Protein Kinase Inhibition0.5EGFR, VEGFR
Antibacterial Activity10Staphylococcus aureus
Antitumor Activity1.2MCF-7 Breast Cancer Cells

Case Study 1: Antitumor Effects

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 and A549. The compound demonstrated significant cytotoxicity with an IC50 value of 1.2 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antibacterial efficacy of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µM, highlighting its potential for development into an antimicrobial drug .

Research Findings

Recent findings have further elucidated the pharmacological profile of this compound:

  • Selectivity : The compound exhibits selective inhibition of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : When combined with existing chemotherapeutics, the compound has shown enhanced efficacy, reducing resistance mechanisms commonly observed in cancer therapy.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include:

Sulfonylation : Reacting 3-position indole derivatives with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 8 hours to introduce the sulfonyl group .

Acetamide coupling : Alkylation of the indole nitrogen with 2-chloro-N,N-diethylacetamide in the presence of KI and DMF under reflux .

  • Optimization : Control temperature (80–100°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) to improve yields (>70%). Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Techniques :

  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C-NMR : Assign protons (e.g., indole H-2 singlet at δ 7.2–7.5 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~425) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX-97) resolves bond lengths (e.g., C–S bond: 1.76 Å) and angles (e.g., C–S–O: 106.5°) .

Q. How can the antioxidant activity of this compound be evaluated using standardized assays?

  • Methods :

  • FRAP assay : Measures Fe³⁺→Fe²⁺ reduction. Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer) and compare absorbance at 593 nm to ascorbic acid standards .
  • DPPH assay : Quantifies radical scavenging. Incubate compound (100 μg/mL) with DPPH methanolic solution; measure absorbance decay at 517 nm .
    • Data Interpretation :
CompoundFRAP (μM Fe²⁺/mg)DPPH (% scavenging)
3j82092%
3a78088%
Table: Representative antioxidant data for halogen-substituted analogues .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software validate the molecular structure of this compound?

  • Procedure :

Data collection : Use a diffractometer (e.g., X Calibur) with Mo-Kα radiation (λ = 0.83452 Å) to collect reflections at 296 K .

Refinement : Apply SHELXL-97 for full-matrix least-squares refinement. Parameters include R-factor (<0.05), wR₂ (<0.15), and goodness-of-fit (~1.0) .

  • Key Outputs :

  • Bond lengths : E.g., C(9)–N(1) = 1.376 Å (experimental vs. DFT: ±0.02 Å deviation) .
  • Angles : E.g., C(9)–N(1)–C(19) = 124.87° (validates sp² hybridization) .

Q. What computational methods predict the compound’s reactivity and binding interactions with biological targets?

  • Approaches :

  • DFT calculations : Optimize geometry (B3LYP/6-31G**) to compare with crystallographic data, identifying reactive sites (e.g., sulfonyl group electrophilicity) .
  • Molecular docking : Use AutoDock Vina to simulate binding to antioxidant enzymes (e.g., NADPH oxidase). Key interactions: H-bonding with amide carbonyl and π-π stacking of indole .
    • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How do structural modifications (e.g., halogen position) influence biological activity?

  • Case Study : Ortho-substituted halogens (Cl, Br) enhance antioxidant activity vs. meta/para positions.

  • Mechanism : Ortho groups increase electron-withdrawing effects, stabilizing radical intermediates .
  • Data :
Substituent PositionFRAP Activity (Relative to 3j)
Ortho-Cl (3j)100%
Para-F (3g)45%
Table: Substituent effects on antioxidant potency .
  • Synthetic Strategy : Introduce halogens via nucleophilic aromatic substitution (e.g., Cl₂/FeCl₃) at early synthesis stages .

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